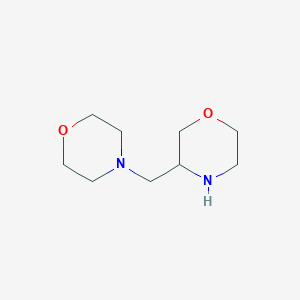

3-(4-Morpholinylmethyl)-morpholine 2HCl

CAS No.:

Cat. No.: VC13481962

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18N2O2 |

|---|---|

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | 3-(morpholin-4-ylmethyl)morpholine |

| Standard InChI | InChI=1S/C9H18N2O2/c1-4-13-8-9(10-1)7-11-2-5-12-6-3-11/h9-10H,1-8H2 |

| Standard InChI Key | IZGSGQHLPVMHMT-UHFFFAOYSA-N |

| SMILES | C1COCC(N1)CN2CCOCC2 |

| Canonical SMILES | C1COCC(N1)CN2CCOCC2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of two morpholine rings: a parent morpholine moiety and a secondary morpholinylmethyl group linked via a methylene bridge at the 3-position. The dihydrochloride salt form indicates protonation at two nitrogen sites, likely the tertiary amine of the parent morpholine and the secondary amine of the morpholinylmethyl substituent .

Table 1: Key Physicochemical Properties of 3-(4-Morpholinylmethyl)-morpholine Dihydrochloride

The molecular formula aligns with morpholine derivatives such as 4-(3-Chloropropyl)morpholine hydrochloride (C₇H₁₄ClNO·HCl, MW 200.11) and 4-(2-Chloroethyl)morpholine hydrochloride (C₆H₁₂ClNO·HCl, MW 186.08) , adjusted for the additional morpholine group.

Spectral Characterization

While experimental data for this compound is unavailable, analogous compounds provide reference benchmarks:

-

¹H NMR: Peaks near δ 3.70–3.80 ppm (morpholine ring protons) and δ 2.40–2.60 ppm (methylene bridges) .

-

Mass Spectrometry: A molecular ion peak at m/z 281.18 (M+H⁺) with fragmentation patterns indicative of morpholine ring cleavage .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis likely involves alkylation or reductive amination strategies, mirroring methods for related morpholine derivatives:

Route 1: Alkylation of Morpholine

-

Reactants: Morpholine and a chloromethyl-morpholine precursor.

-

Mechanism: Nucleophilic substitution at the chlorinated carbon, forming the methylene bridge.

Route 2: Reductive Amination

-

Reactants: Morpholine-3-carbaldehyde and morpholine.

-

Conditions: Sodium triacetoxyborohydride (STAB) in dichloromethane, room temperature .

Table 2: Comparative Synthesis Parameters

| Parameter | Route 1 (Alkylation) | Route 2 (Reductive Amination) |

|---|---|---|

| Solvent | Toluene | Dichloromethane |

| Temperature | 110°C | 25°C |

| Reaction Time | 2–4 hours | 12–24 hours |

| Byproducts | Halogenated residues | Borate complexes |

Industrial-Scale Production

Shree Ganesh Remedies Limited and similar manufacturers utilize modular flow reactors for scalable synthesis of morpholine hydrochlorides, achieving >90% purity through recrystallization from ethanol-water mixtures . Critical quality control metrics include:

-

Impurity Profiling: HPLC-MS to detect residual alkylating agents (<0.1% threshold) .

-

Crystallinity: X-ray diffraction to confirm salt formation .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

Morpholine derivatives serve as precursors for antihypertensive and antiviral agents. For example:

-

Antiviral Agents: Structural analogs like 4-(Morpholinomethyl)thiazol-2-amine (PubChem CID 2125344) exhibit inhibitory activity against RNA viruses .

-

Urethane Catalysts: 4-Methylmorpholine enhances reaction rates in polyurethane production by stabilizing zwitterionic intermediates .

Table 3: Therapeutic Applications of Morpholine Derivatives

| Derivative | Application | Mechanism |

|---|---|---|

| 4-(3-Chloropropyl)morpholine | Anticancer agents | Alkylating DNA crosslinks |

| 4-Methylmorpholine | Urethane catalyst | Transition-state stabilization |

| Target Compound | Under investigation | Potential kinase inhibition |

Computational Modeling

Density functional theory (DFT) studies on morpholine catalysts reveal:

-

Transition-State Stabilization: The morpholine nitrogen participates in hydrogen bonding, lowering activation energies by 10–15 kJ/mol .

-

Zwitterionic Intermediates: Solvent effects critically influence intermediate stability, with aqueous environments favoring proton transfer .

| Hazard Type | Category | Precautionary Measures |

|---|---|---|

| Acute Toxicity | 3 | Use fume hood, wear nitrile gloves |

| Skin Corrosion | 1B | Acid-resistant PPE |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume